Lipophilicity Advantage Over Non-Chlorinated Analogs
Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate exhibits a calculated LogP of 3.8251, a value that is significantly higher than the unsubstituted isoxazole-3-carboxylic acid ethyl ester (LogP = 0.59 to 0.85), indicating markedly increased lipophilicity due to the 2,4-dichlorophenyl moiety . This higher LogP value correlates with enhanced membrane permeability and potential for blood-brain barrier penetration, a critical parameter in CNS drug discovery campaigns [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.8251 (calculated) |
| Comparator Or Baseline | Ethyl isoxazole-3-carboxylate (unsubstituted): LogP = 0.59 to 0.85 |
| Quantified Difference | Increase of approximately 3.0 to 3.2 LogP units |
| Conditions | Calculated LogP values from vendor specifications and chemical databases |
Why This Matters
A 3-unit increase in LogP translates to a theoretical 1000-fold increase in partitioning into lipophilic environments, directly impacting a compound's ability to cross cellular membranes and access intracellular or CNS targets, thereby dictating its utility in specific research applications.
- [1] Kuujia. (n.d.). Cas no 159427-17-5 (Ethyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate). View Source
